REACTION_CXSMILES
|
[CH3:1][N:2]([CH:15]1[CH2:20][CH2:19][CH2:18][N:17]([CH3:21])[CH2:16]1)[C:3]1[O:4][C:5]2[CH:11]=[CH:10][C:9]([N+:12]([O-])=O)=[CH:8][C:6]=2[N:7]=1>C(O)(=O)C.[Fe]>[NH3:2].[CH3:1][N:2]([CH:15]1[CH2:20][CH2:19][CH2:18][N:17]([CH3:21])[CH2:16]1)[C:3]1[O:4][C:5]2[CH:11]=[CH:10][C:9]([NH2:12])=[CH:8][C:6]=2[N:7]=1
|
Name
|
methyl-(1-methyl-piperidin-3-yl)-(5-nitro-benzooxazol-2-yl)-amine
|
Quantity
|
440 mg
|
Type
|
reactant
|
Smiles
|
CN(C=1OC2=C(N1)C=C(C=C2)[N+](=O)[O-])C2CN(CCC2)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
423 mg
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Heat
|
Type
|
CUSTOM
|
Details
|
the reaction to 40° C. for 2 h
|
Duration
|
2 h
|
Type
|
WASH
|
Details
|
Wash the column with methanol and DCM
|
Type
|
CUSTOM
|
Details
|
Flush the compound off the column
|
Type
|
WASH
|
Details
|
by eluting with 2M NH3 in methanol
|
Type
|
CONCENTRATION
|
Details
|
Collect filtrate and concentrate in vacuo
|
Type
|
WASH
|
Details
|
Chromatograph (silica gel, eluting with 0-10% 2M NH3 in MeOH
|
Name
|
|
Type
|
product
|
Smiles
|
N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MOLARITY | ||
YIELD: PERCENTYIELD | 10% |
Name
|
|
Type
|
product
|
Smiles
|
CN(C=1OC2=C(N1)C=C(C=C2)N)C2CN(CCC2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 385 mg | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 195.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |